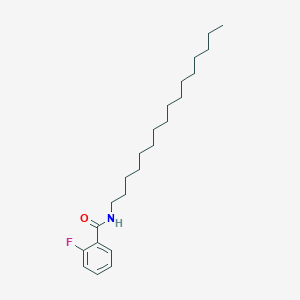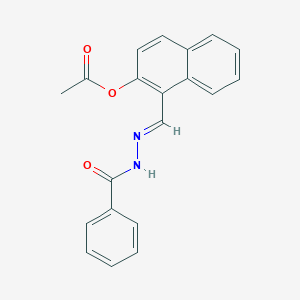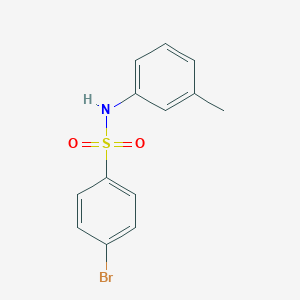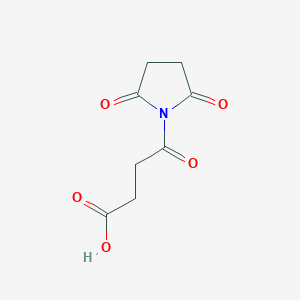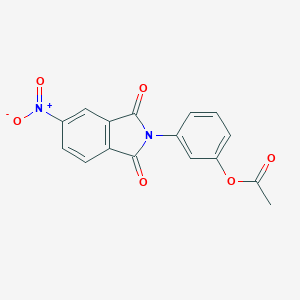
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a nitro group, a dioxo-isoindoline structure, and a phenyl acetate moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate typically involves the reaction of 5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole with phenyl acetate under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phenyl acetate moiety can participate in substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted phenyl acetate derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals[][3].
Wirkmechanismus
The mechanism of action of 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxo-isoindoline structure may also play a role in its activity by interacting with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, dioxo-isoindoline structure, and phenyl acetate moiety make it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C16H10N2O6 |
|---|---|
Molekulargewicht |
326.26g/mol |
IUPAC-Name |
[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H10N2O6/c1-9(19)24-12-4-2-3-10(7-12)17-15(20)13-6-5-11(18(22)23)8-14(13)16(17)21/h2-8H,1H3 |
InChI-Schlüssel |
KUOOSKMIDBCWBH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-bromobenzylidene)hydrazino]-N-(2,3-dimethylphenyl)-4-oxobutanamide](/img/structure/B386417.png)
![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B386418.png)
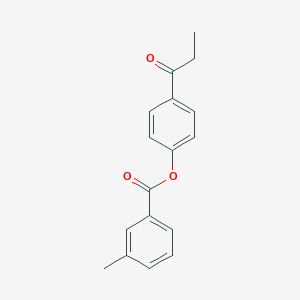
![N-(4-ethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B386422.png)
![N-(2,3-dimethylphenyl)-4-[2-(3-iodobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B386423.png)
![3-[(4-butylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B386424.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B386426.png)
![4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2,3-dimethylphenyl)-4-oxobutanamide](/img/structure/B386428.png)
![1-{[(2-Bromo-4-methylphenyl)imino]methyl}-2-naphthyl acetate](/img/structure/B386432.png)
